1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a 3-chlorophenyl group and an ethyl group
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final product is obtained after carboxylation of the pyrazole ring .
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalyst use to maximize yield and purity. Common solvents include ethanol and methanol, while catalysts like p-toluenesulfonic acid can be employed to facilitate the reaction.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole derivatives with potential biological activity .
Scientific Research Applications
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid has been studied for its applications in several scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials with unique electronic and optical properties.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. It is also studied for its role in drug design and development.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzyme active sites, inhibiting their activity and disrupting biological pathways. For example, it may inhibit enzymes involved in inflammatory responses, leading to reduced inflammation. The molecular targets and pathways involved include cyclooxygenase enzymes and other key proteins in disease pathways .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound differs by having a methyl group instead of an ethyl group, which may affect its biological activity and chemical reactivity.
1-(4-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid: The position of the chlorine atom on the phenyl ring is different, potentially leading to variations in its interaction with molecular targets.
1-(3-Bromophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid: Substitution of chlorine with bromine can result in changes in the compound’s reactivity and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-ethylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-11-10(12(16)17)7-14-15(11)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAFUQHICHQVHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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